molecular formula C12H13FN2O B3424188 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole CAS No. 335079-99-7

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole

Cat. No.: B3424188
CAS No.: 335079-99-7
M. Wt: 220.24 g/mol
InChI Key: YAAVWFANPKDIGK-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a piperidin-4-yl group attached to the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 1,3-difluorobenzene.

    Formation of Intermediate: The piperidine-4-carboxylic acid is first converted into its corresponding acid chloride using thionyl chloride.

    Cyclization: The acid chloride is then reacted with 1,3-difluorobenzene under basic conditions to form the benzoxazole ring.

The overall yield of this synthetic route ranges from 55% to 92%, depending on the specific reaction conditions and purification methods used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the piperidinyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.

Scientific Research Applications

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In neurological research, it might modulate neurotransmitter receptors, thereby affecting synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: Similar in structure but with a different substitution pattern on the benzoxazole ring.

    4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another closely related compound with variations in the piperidinyl group attachment.

Uniqueness

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAVWFANPKDIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335079-99-7
Record name 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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